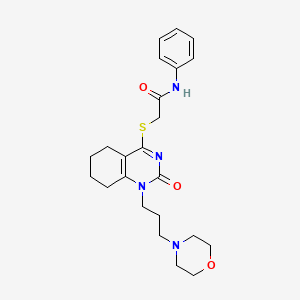![molecular formula C21H20F3N5O2 B2565202 N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797591-36-6](/img/structure/B2565202.png)
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
BenchChem offers high-quality N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
CHEMBL4462982 has shown promise in inhibiting cancer cell growth. Specifically, it targets lactate dehydrogenase A (LDHA), an enzyme involved in glycolysis. LDHA is overexpressed in many cancer cells, making it an attractive target for anticancer therapies. By inhibiting LDHA, this compound disrupts energy production in cancer cells, potentially leading to their demise .
Mechanism of Action
Target of Action
The primary targets of the compound N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide are yet to be identified . The compound’s interaction with its targets plays a crucial role in its mechanism of action .
Mode of Action
The mode of action of N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with its targets . The exact nature of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
It is believed that the compound may influence several pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide are crucial in determining its bioavailability . These properties influence how the compound is absorbed into the body, distributed to various tissues, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide’s action are subject to ongoing research . These effects are likely to be a result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide can be influenced by various environmental factors . These factors can include the physiological environment within the body, as well as external factors such as temperature and pH .
properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)16-4-1-5-17(11-16)28-20(31)19(30)27-13-14-6-9-29(10-7-14)18-15(12-25)3-2-8-26-18/h1-5,8,11,14H,6-7,9-10,13H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMWTPQONZNRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)
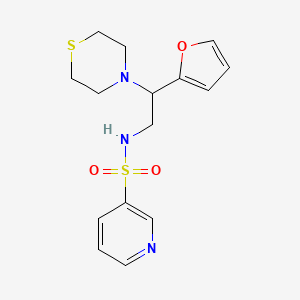
![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)
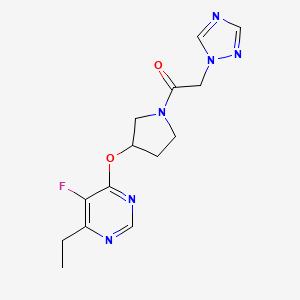

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
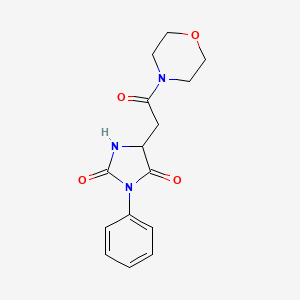
![8-(Methylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
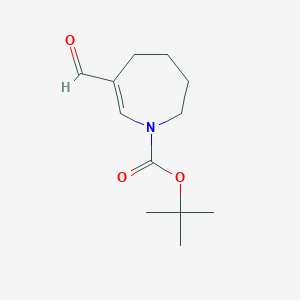

![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)

